

What are the physicochemical properties of Ethyl Oleate for research applications?

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Compound of Interest

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Ethyl Oleate: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate, the fatty acid ester formed from the condensation of oleic acid and ethanol, is a colorless to pale yellow, oily liquid.^{[1][2][3][4]} It is a versatile excipient in pharmaceutical formulations, primarily utilized for its solvent properties and biocompatibility.^{[5][6]} This technical guide provides an in-depth overview of the physicochemical properties of **ethyl oleate** relevant to its application in research and drug development, alongside detailed experimental methodologies and visual workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of **ethyl oleate** are crucial for its application in pharmaceutical sciences. These properties influence its behavior as a solvent, its stability, and its interaction with active pharmaceutical ingredients (APIs) and other excipients.

General and Physical Properties

A summary of the key physical and chemical identifiers for **ethyl oleate** is presented in Table 1.

Table 1: General and Physical Properties of **Ethyl Oleate**

Property	Value	References
Chemical Name	(Z)-9-Octadecenoic acid, ethyl ester	[7]
Synonyms	Ethyl (9Z)-octadec-9-enoate, Oleic acid ethyl ester	[2]
CAS Number	111-62-6	[2]
Molecular Formula	C ₂₀ H ₃₈ O ₂	[1][2]
Molecular Weight	310.51 g/mol	[8][9]
Appearance	Colorless to light yellow, oily liquid	[1][2]
Odor	Slight, but not rancid	[10]
Taste	Resembles that of olive oil	[10]

Quantitative Physicochemical Data

The quantitative physicochemical parameters of **ethyl oleate** are detailed in Table 2, providing essential data for formulation development.

Table 2: Quantitative Physicochemical Properties of **Ethyl Oleate**

Property	Value	References
Density	0.87 g/cm ³ at 25 °C	[1][8][11]
Melting Point	-32 °C	[1][8][11]
Boiling Point	216–218 °C at 15 mmHg	[1][11]
Flash Point	> 113 °C	[2]
Viscosity	Not less than 5.15 centipoise	[7]
Refractive Index	n ₂₀ /D 1.451	[8][11]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Soluble in alcohol, ether, and most organic solvents	[10]
Acid Value	Not more than 0.5 mg KOH/g	[7]
Iodine Value	75 - 85	[7]
Saponification Value	177 - 188	[7]

Experimental Protocols

Accurate determination of the physicochemical properties of **ethyl oleate** is critical for its use in research and pharmaceutical manufacturing. The following are detailed methodologies for key experiments.

Viscosity Determination (Capillary Viscometer Method - USP <911>)

The viscosity of **ethyl oleate** is determined using a capillary viscometer, such as an Ostwald or Ubbelohde type, following the general principles outlined in USP General Chapter <911>.[1][12][13]

Apparatus:

- Capillary viscometer (e.g., Ubbelohde type)

- Constant-temperature water bath
- Stopwatch
- Pipettes

Procedure:

- Ensure the viscometer is clean and dry.
- Equilibrate the **ethyl oleate** sample to the specified temperature (e.g., 20 °C) in the constant-temperature water bath.^[7]
- Introduce a precise volume of the equilibrated **ethyl oleate** into the viscometer.
- Allow the sample to thermally equilibrate within the viscometer for a designated period.
- Apply suction or pressure to draw the liquid up through the capillary tube to a point above the upper timing mark.
- Release the pressure or suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.
- Stop the stopwatch as the meniscus passes the lower timing mark.
- Record the flow time in seconds.
- Repeat the measurement at least two more times to ensure reproducibility.
- The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of **ethyl oleate** at the same temperature.^[12]

Acid Value Determination

The acid value represents the quantity of potassium hydroxide (in mg) required to neutralize the free acids in one gram of the substance.^{[11][14]}

Apparatus:

- Conical flask
- Burette
- Pipettes
- Heating mantle (if necessary)

Reagents:

- Solvent mixture: Equal volumes of ethanol (95%) and ether, neutralized to phenolphthalein.
- Phenolphthalein indicator solution.
- 0.1 M Potassium Hydroxide (KOH) solution, standardized.

Procedure:

- Accurately weigh approximately 10 g of **ethyl oleate** into a conical flask.[\[11\]](#)
- Add 50 mL of the neutralized solvent mixture and shake to dissolve the sample. Gentle warming may be applied if necessary.[\[11\]](#)[\[14\]](#)
- Add a few drops of phenolphthalein indicator solution.
- Titrate with 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.[\[11\]](#)
- Record the volume of KOH solution used.
- The acid value is calculated using the formula: $\text{Acid Value} = (V \times M \times 56.1) / W$ Where:
 - V = volume of KOH solution in mL
 - M = molarity of the KOH solution
 - 56.1 = molecular weight of KOH
 - W = weight of the **ethyl oleate** sample in g

Iodine Value Determination

The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the weight of iodine (in g) absorbed by 100 g of the sample.^[11]^[15]

Apparatus:

- Iodine flask
- Burette
- Pipettes

Reagents:

- Carbon tetrachloride or chloroform
- Wijs solution (iodine monochloride)
- Potassium iodide (KI) solution (10%)
- Standardized 0.1 N sodium thiosulfate solution
- Starch indicator solution

Procedure:

- Accurately weigh an appropriate amount of **ethyl oleate** (the amount depends on the expected iodine value) into an iodine flask.
- Dissolve the sample in 10-15 mL of carbon tetrachloride or chloroform.^[15]
- Add a precise volume (e.g., 25 mL) of Wijs solution, stopper the flask, and swirl to mix.
- Store the flask in the dark for 30 minutes.^[15]
- Add 20 mL of 10% KI solution and 150 mL of water.

- Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.
- Add a few drops of starch indicator and continue the titration until the blue color is discharged.
- Perform a blank determination under the same conditions.
- The iodine value is calculated using the formula: $\text{Iodine Value} = [(B - S) \times N \times 12.69] / W$
Where:
 - B = volume of sodium thiosulfate solution for the blank in mL
 - S = volume of sodium thiosulfate solution for the sample in mL
 - N = normality of the sodium thiosulfate solution
 - W = weight of the sample in g

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.[\[16\]](#)[\[17\]](#)

Apparatus:

- Separatory funnel
- Mechanical shaker
- Centrifuge
- HPLC system with a suitable detector

Reagents:

- n-Octanol, analytical grade

- Purified water
- Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

- Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.
- Accurately weigh a small amount of **ethyl oleate** and dissolve it in one of the pre-saturated phases.
- Add a known volume of the second pre-saturated phase to the first in a separatory funnel.
- Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely. Centrifugation may be used to aid separation.
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of **ethyl oleate** in each phase using a validated HPLC method.
- The partition coefficient (P) is calculated as the ratio of the concentration of **ethyl oleate** in the octanol phase to its concentration in the aqueous phase.
- Log P is the logarithm of the partition coefficient.

Applications in Research and Drug Delivery

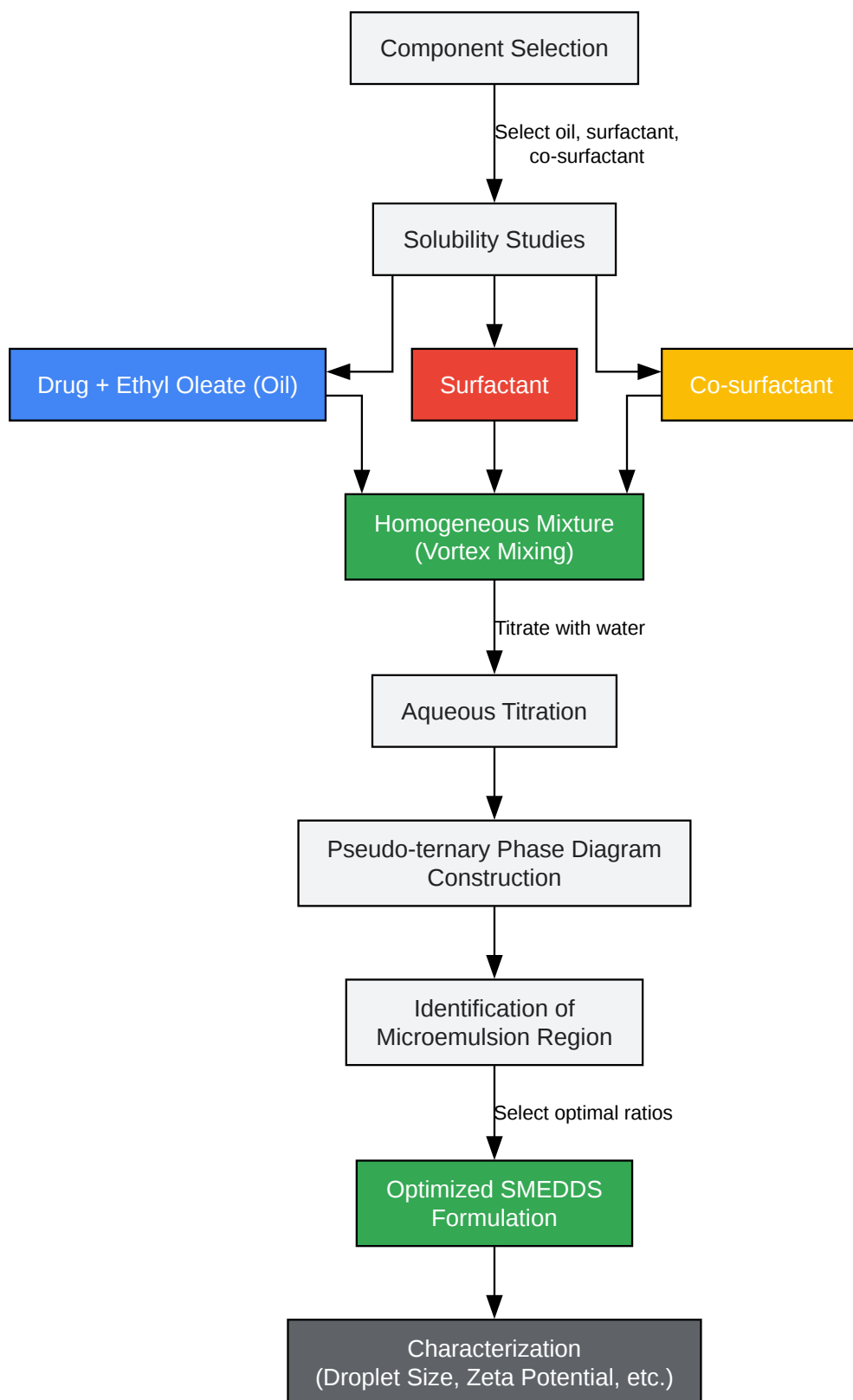
Ethyl oleate is widely employed in pharmaceutical research, particularly as a vehicle for lipophilic drugs in various dosage forms.^{[5][6][18]} Its favorable properties, such as being less viscous than fixed oils and more rapidly absorbed by body tissues, make it a suitable choice for parenteral, oral, and topical formulations.^{[12][19]}

Role in Lipid-Based Drug Delivery Systems

Ethyl oleate is a key component in the formulation of lipid-based drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and nanostructured lipid carriers

(NLCs).[20][21] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[22]

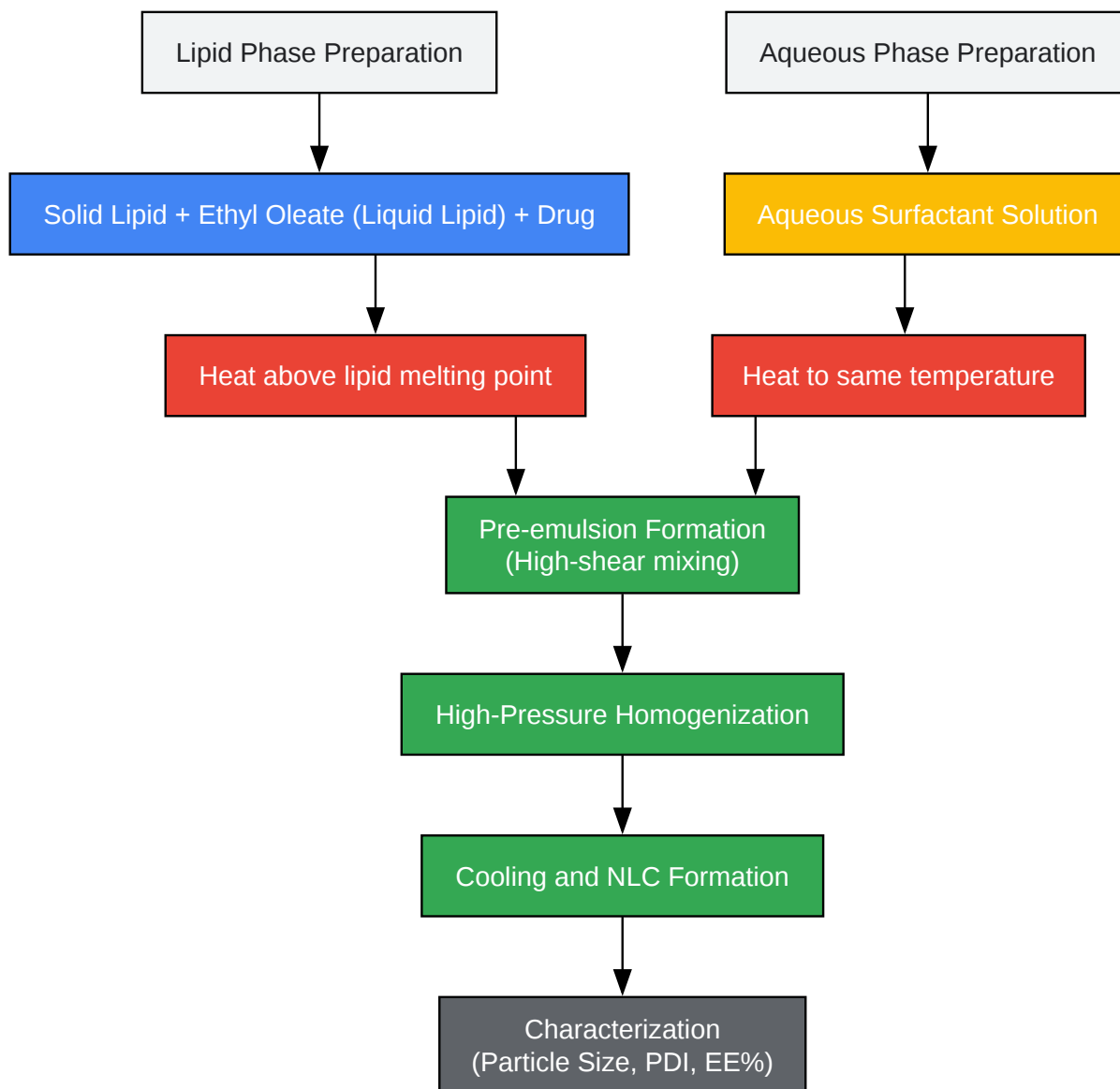
The following diagram illustrates a typical workflow for the preparation of a SMEDDS formulation using **ethyl oleate** as the oil phase.



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Caption: Workflow for the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS).

The diagram below outlines the high-pressure homogenization method for preparing NLCs, where **ethyl oleate** serves as the liquid lipid.



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Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs) via high-pressure homogenization.

Stability and Storage

Ethyl oleate is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value.[4][10] It should be stored in tight, light-resistant containers.[7] To extend its shelf life, the inclusion of suitable antioxidants is common practice.[3] For partially filled containers, replacing the air with an inert gas like nitrogen is recommended.[10]

Conclusion

Ethyl oleate is a well-characterized excipient with a range of physicochemical properties that make it highly valuable for research and pharmaceutical applications, particularly in the formulation of poorly soluble drugs. Its role as a solvent and a key component in advanced drug delivery systems like SMEDDS and NLCs is well-established. A thorough understanding of its properties and the experimental methods for their determination is essential for the successful development of safe and effective drug products.

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